molecular formula C22H21BrN4O2 B11027768 N-[2-(6-bromo-1H-indol-1-yl)ethyl]-3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide

N-[2-(6-bromo-1H-indol-1-yl)ethyl]-3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide

Cat. No.: B11027768
M. Wt: 453.3 g/mol
InChI Key: YYUUXEUBNVFSJB-UHFFFAOYSA-N
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Description

N-[2-(6-bromo-1H-indol-1-yl)ethyl]-3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide is a synthetic compound that features an indole moiety and a quinoxaline derivative. Indole derivatives are known for their wide range of biological activities, including antiviral, anticancer, and antimicrobial properties . Quinoxaline derivatives also exhibit significant biological activities, making this compound of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(6-bromo-1H-indol-1-yl)ethyl]-3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide typically involves the coupling of an indole derivative with a quinoxaline derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The quinoxaline moiety can be synthesized through the condensation of o-phenylenediamine with a diketone .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[2-(6-bromo-1H-indol-1-yl)ethyl]-3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indoxyl derivatives.

    Reduction: The quinoxaline moiety can be reduced to form dihydroquinoxaline derivatives.

    Substitution: The bromine atom on the indole ring can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products

    Oxidation: Indoxyl derivatives.

    Reduction: Dihydroquinoxaline derivatives.

    Substitution: Various substituted indole derivatives.

Scientific Research Applications

N-[2-(6-bromo-1H-indol-1-yl)ethyl]-3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(6-bromo-1H-indol-1-yl)ethyl]-3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various receptors and enzymes, modulating their activity. The quinoxaline moiety can also interact with biological targets, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(6-bromo-1H-indol-1-yl)ethyl]-3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide is unique due to its specific combination of indole and quinoxaline moieties, which confer distinct biological activities and chemical reactivity .

Properties

Molecular Formula

C22H21BrN4O2

Molecular Weight

453.3 g/mol

IUPAC Name

N-[2-(6-bromoindol-1-yl)ethyl]-3-(4-methyl-3-oxoquinoxalin-2-yl)propanamide

InChI

InChI=1S/C22H21BrN4O2/c1-26-19-5-3-2-4-17(19)25-18(22(26)29)8-9-21(28)24-11-13-27-12-10-15-6-7-16(23)14-20(15)27/h2-7,10,12,14H,8-9,11,13H2,1H3,(H,24,28)

InChI Key

YYUUXEUBNVFSJB-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C(C1=O)CCC(=O)NCCN3C=CC4=C3C=C(C=C4)Br

Origin of Product

United States

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